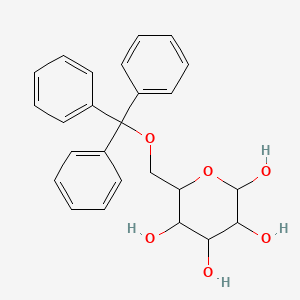

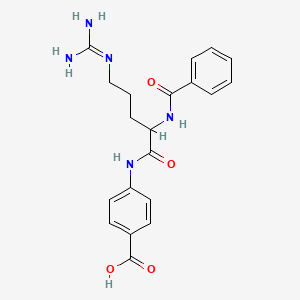

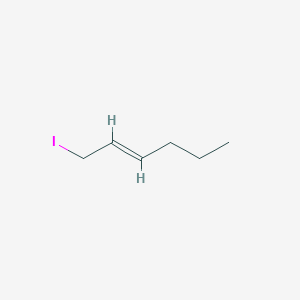

![molecular formula C21H27N3O7S B13393821 1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393821.png)

1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bacampicillin is a penicillin antibiotic that serves as a prodrug of ampicillin. It is designed to improve the oral bioavailability of ampicillin, which means it is more efficiently absorbed when taken by mouth. Bacampicillin itself does not have antimicrobial activity; instead, it is rapidly hydrolyzed in the body to release the active drug, ampicillin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bacampicillin is synthesized through a series of chemical reactions starting from an azidopenicillin sodium salt. The azidopenicillin sodium salt is reacted with a mixed carbonate ester, which is prepared from acetaldehyde and ethyl chloroformate, to form an ester intermediate. This intermediate is then reduced using hydrogen and a suitable catalyst to produce bacampicillin .

Industrial Production Methods: In industrial settings, the production of bacampicillin involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Bacampicillin undergoes hydrolysis, a type of chemical reaction where a compound reacts with water to break down into smaller molecules. In the case of bacampicillin, it is hydrolyzed by esterases present in the intestinal wall and serum to release ampicillin .

Common Reagents and Conditions: The hydrolysis of bacampicillin requires the presence of esterases, which are enzymes that catalyze the reaction. This process occurs under physiological conditions, such as the pH and temperature found in the human body .

Major Products Formed: The primary product formed from the hydrolysis of bacampicillin is ampicillin, which is the active antimicrobial agent. Other byproducts include acetaldehyde, carbon dioxide, and ethanol .

Applications De Recherche Scientifique

Bacampicillin has been extensively studied for its applications in medicine, particularly in the treatment of bacterial infections. It is used to treat infections of the respiratory tract, skin, and subcutaneous tissues, as well as urinary tract infections and uncomplicated gonococcal urethritis . In scientific research, bacampicillin is used to study the pharmacokinetics and pharmacodynamics of prodrugs, as well as the mechanisms of drug absorption and metabolism .

Mécanisme D'action

Bacampicillin exerts its effects by being hydrolyzed to ampicillin, which then inhibits the biosynthesis of bacterial cell wall mucopeptides. Ampicillin binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final stage of cell wall synthesis. This leads to the weakening and eventual lysis of the bacterial cell .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Ampicillin

- Amoxicillin

- Pivampicillin

- Talampicillin

Uniqueness: Bacampicillin is unique among these compounds due to its improved oral bioavailability compared to ampicillin. While amoxicillin also has good oral absorption, bacampicillin provides higher and faster peak serum concentrations of ampicillin. Pivampicillin and talampicillin are also prodrugs of ampicillin, but bacampicillin is noted for its rapid and complete hydrolysis to ampicillin, resulting in efficient drug delivery .

Propriétés

IUPAC Name |

1-ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOLLRNADZZWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860547 |

Source

|

| Record name | 1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

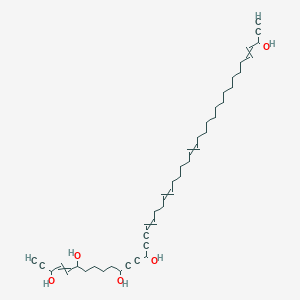

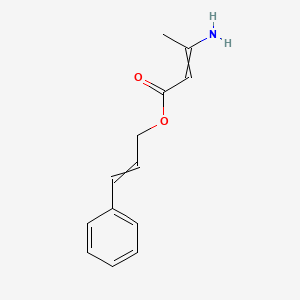

![5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)

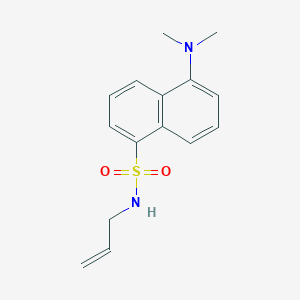

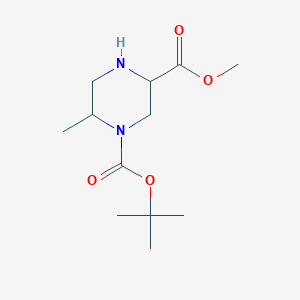

![methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B13393757.png)

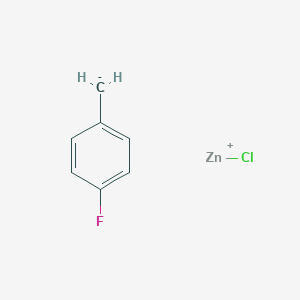

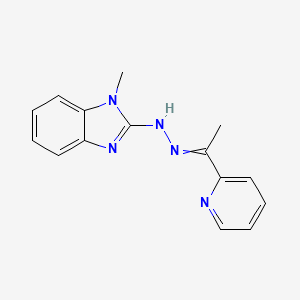

![Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13393794.png)

![3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride](/img/structure/B13393823.png)

![2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)